N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin moiety with a pyrazolopyridine core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and pyrazolopyridine intermediates, followed by their coupling through amide bond formation. Key reaction conditions include the use of strong bases, such as sodium hydride, and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The pyrazolopyridine core can be reduced under mild conditions to yield dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.
Industry: Investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various cellular pathways. This can result in anti-inflammatory, neuroprotective, or other therapeutic effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
- **N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
Uniqueness
What sets N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE apart from similar compounds is its unique combination of a benzodioxin moiety and a pyrazolopyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17F3N4O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C19H17F3N4O4/c1-25-10-12-13(19(20,21)22)9-17(28)26(18(12)24-25)5-4-16(27)23-11-2-3-14-15(8-11)30-7-6-29-14/h2-3,8-10H,4-7H2,1H3,(H,23,27) |
InChI Key |
UHQHKASTTLFTGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC4=C(C=C3)OCCO4)C(F)(F)F |
Origin of Product |
United States |
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